molecular formula C17H17Cl3N2 B077199 N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)iminomethyl]aniline CAS No. 10444-44-7

N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)iminomethyl]aniline

Cat. No.: B077199
CAS No.: 10444-44-7
M. Wt: 355.7 g/mol
InChI Key: JLMIBYJDXDOZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)iminomethyl]aniline, commonly known as CAA, is a chemical compound used in scientific research. It is a member of the group of compounds called nitrogen mustards and is used in the synthesis of other chemicals. CAA has been studied extensively for its potential use in cancer treatment and has shown promising results in laboratory experiments.

Mechanism of Action

CAA is a DNA alkylating agent, meaning that it binds to and damages DNA. Specifically, it forms cross-links between DNA strands, preventing the strands from separating and inhibiting DNA replication. This leads to cell death and prevents the growth and spread of cancer cells.
Biochemical and Physiological Effects:
CAA has been shown to cause DNA damage and cell death in cancer cells. It has also been shown to cause damage to normal cells, particularly in the bone marrow. This can lead to side effects such as anemia and a weakened immune system.

Advantages and Limitations for Lab Experiments

One advantage of using CAA in laboratory experiments is its effectiveness against a variety of cancer cell lines. It has also been shown to be effective in combination with other chemotherapy drugs. However, its toxicity to normal cells can be a limitation, and careful dosing and monitoring are necessary.

Future Directions

There are several potential future directions for research on CAA. One area of interest is the development of more targeted delivery methods, such as using nanoparticles to deliver CAA directly to cancer cells. Another area of interest is the development of combination therapies using CAA and other chemotherapy drugs. Finally, further studies are needed to better understand the long-term effects of CAA on normal cells and to develop strategies to minimize these effects.

Synthesis Methods

CAA is synthesized by reacting 4-chloroaniline with formaldehyde and hydrochloric acid to form 4-(chloromethyl)aniline. This intermediate is then reacted with 4-chlorobenzaldehyde in the presence of sodium methoxide to form CAA.

Scientific Research Applications

CAA has been studied extensively for its potential use in cancer treatment. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. CAA works by damaging the DNA in cancer cells, preventing them from dividing and growing.

Properties

10444-44-7

Molecular Formula

C17H17Cl3N2

Molecular Weight

355.7 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)iminomethyl]aniline

InChI

InChI=1S/C17H17Cl3N2/c18-9-11-22(12-10-19)17-7-1-14(2-8-17)13-21-16-5-3-15(20)4-6-16/h1-8,13H,9-12H2

InChI Key

JLMIBYJDXDOZOU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)Cl)N(CCCl)CCCl

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)Cl)N(CCCl)CCCl

10444-44-7

synonyms

N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)iminomethyl]aniline

Origin of Product

United States

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